5-bromo-N-methyl-2-(trifluoromethoxy)benzamide
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Overview
Description
5-Bromo-N-methyl-2-(trifluoromethoxy)benzamide is a chemical compound characterized by its bromine, trifluoromethoxy, and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-methyl-2-(trifluoromethoxy)benzamide typically involves the following steps:
Bromination: The starting material, 2-(trifluoromethoxy)benzamide, undergoes bromination to introduce the bromine atom at the 5-position.
Methylation: The brominated compound is then methylated to introduce the N-methyl group.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-N-methyl-2-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate.
Reduction: The compound can be reduced to remove the bromine atom.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation: Bromate derivatives.
Reduction: Derivatives lacking the bromine atom.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
5-Bromo-N-methyl-2-(trifluoromethoxy)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biochemical studies to understand enzyme mechanisms and interactions.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 5-bromo-N-methyl-2-(trifluoromethoxy)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
5-Bromo-N-methyl-2-(trifluoromethoxy)benzamide is unique due to its specific combination of functional groups. Similar compounds include:
5-Bromo-2-(trifluoromethoxy)benzamide: Lacks the N-methyl group.
N-methyl-2-(trifluoromethoxy)benzamide: Lacks the bromine atom.
5-Bromo-N-methylbenzamide: Lacks the trifluoromethoxy group.
Properties
IUPAC Name |
5-bromo-N-methyl-2-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO2/c1-14-8(15)6-4-5(10)2-3-7(6)16-9(11,12)13/h2-4H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLCMYBQEPFNCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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